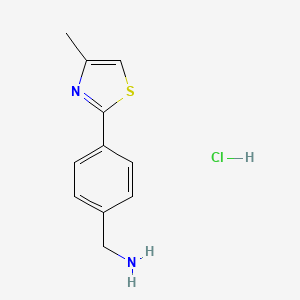
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
科学研究应用
Chemistry
In chemistry, (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also serve as an intermediate in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of (4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (4-Phenylthiazol-5-yl)methanamine hydrochloride
- (4-Ethylthiazol-2-yl)methanamine hydrochloride
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
Uniqueness
(4-(4-Methylthiazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological and chemical properties. This uniqueness can be leveraged in the design of new molecules with tailored functionalities .
属性
IUPAC Name |
[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWOONKKKSJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutanoyl]piperidine-4-carboxylicacid](/img/structure/B7842239.png)
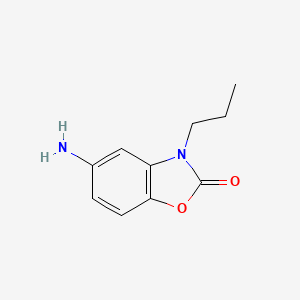
![2-{4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}acetic acid](/img/structure/B7842270.png)
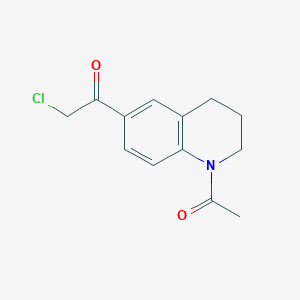
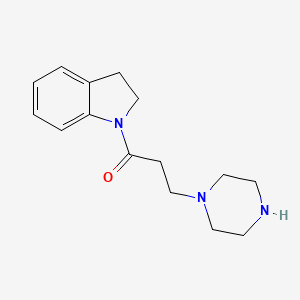
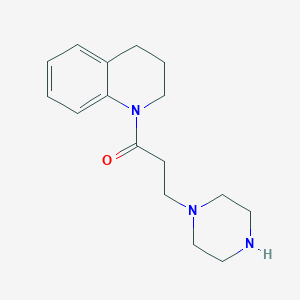
![5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842294.png)
![5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine](/img/structure/B7842298.png)
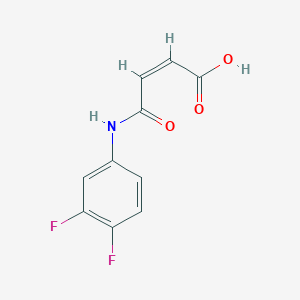
![6-Chloro-8-methyl-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7842309.png)
![5,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7842312.png)
![7-Amino-4-[(2-fluorophenyl)methyl]-2-propan-2-yl-1,4-benzoxazin-3-one](/img/structure/B7842325.png)
![3-Hydroxy-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B7842334.png)
![2-({6-Ethylthieno[2,3-d]pyrimidin-4-yl}amino)hexanoicacid](/img/structure/B7842339.png)
